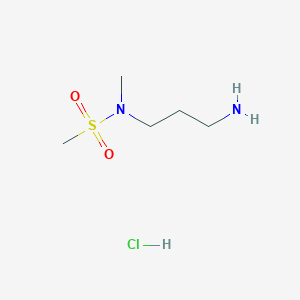
(R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
Overview
Description
(R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine, also known as (R)-Methoxyfluoromethylphenidate, is a novel psychoactive substance that has gained attention in recent years due to its potential use in scientific research. This compound is a derivative of methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). However, (R)-Methoxyfluoromethylphenidate has a unique chemical structure that may offer advantages over traditional methylphenidate in certain research applications.
Mechanism of Action
The mechanism of action of (R)-Methoxyfluoromethylphenidate involves the inhibition of dopamine and norepinephrine transporters. This leads to an increase in the concentration of these neurotransmitters in the brain, which can enhance cognitive function and improve mood. However, the precise effects of this compound on these neurotransmitter systems are still being studied.
Biochemical and Physiological Effects
(R)-Methoxyfluoromethylphenidate has been shown to have similar effects to traditional methylphenidate, including increased alertness, improved cognitive function, and enhanced mood. However, this compound may offer advantages over traditional methylphenidate due to its unique chemical structure, which may allow for more precise targeting of specific neurotransmitter systems.
Advantages and Limitations for Lab Experiments
One advantage of (R)-Methoxyfluoromethylphenidate for lab experiments is its potential to selectively target dopamine and norepinephrine transporters. This may allow for more precise manipulation of these neurotransmitter systems, which could lead to a better understanding of their role in behavior and cognition. However, the limited availability and specialized equipment required for the synthesis of this compound may make it difficult for researchers to obtain.
Future Directions
There are several potential future directions for the study of (R)-Methoxyfluoromethylphenidate. One area of interest is its effects on cognitive function and motivation, particularly in individuals with ADHD or other cognitive disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound on dopamine and norepinephrine transporters. Finally, the potential therapeutic applications of (R)-Methoxyfluoromethylphenidate for the treatment of mood disorders and other psychiatric conditions should be explored.
Scientific Research Applications
(R)-Methoxyfluoromethylphenidate has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to bind to dopamine and norepinephrine transporters, which are involved in the regulation of mood, attention, and motivation. By selectively targeting these transporters, (R)-Methoxyfluoromethylphenidate may offer a more precise tool for studying the mechanisms underlying these processes.
properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWSEEIYIQOYNZ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B3249674.png)




![7-Bromobenzo[d]thiazol-5-amine](/img/structure/B3249713.png)